2,2-Dihydroxy-1-(4-hydroxyphenyl)ethanone
Description
2,2-Dihydroxy-1-(4-hydroxyphenyl)ethanone (CAS: 197447-05-5), also known as 4-hydroxyphenylglyoxal hydrate, is a polyhydroxy acetophenone derivative with the molecular formula C₈H₆O₃·H₂O (molecular weight: 168.15 g/mol). It is characterized by a central ethanone group flanked by two hydroxyl groups and a para-hydroxyphenyl ring. This compound is synthesized via oxidation of p-hydroxyacetophenone using selenium dioxide or through microwave-assisted reactions involving cyclic enamines and arylglyoxal hydrates . It has been isolated from natural sources, such as marine actinobacteria KSC2-1 , and serves as a precursor in the synthesis of heterocyclic compounds like pyridotriazinothiadiazine derivatives .
Properties
IUPAC Name |
2,2-dihydroxy-1-(4-hydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,8-9,11-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAMPPAZEBQYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the oxidation of 2,2-dihydroxy-1-(4-hydroxyphenyl)ethanol using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). The reaction typically occurs under acidic conditions and requires careful control of temperature to avoid over-oxidation.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar oxidation reactions but with more efficient catalysts and optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dihydroxy-1-(4-hydroxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chloroform (CHCl3) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2,2-Dihydroxy-1-(4-hydroxyphenyl)ethanoic acid.
Reduction: 2,2-Dihydroxy-1-(4-hydroxyphenyl)ethanol.
Substitution: 2,2-Dihydroxy-1-(4-halophenyl)ethanone.
Scientific Research Applications
2,2-Dihydroxy-1-(4-hydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis and can be used to create more complex molecules.
Biology: The compound has been studied for its antioxidant properties and potential use in protecting cells from oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
2,2-Dihydroxy-1-(4-hydroxyphenyl)ethanone is similar to other phenolic compounds such as 2,2-Dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide and 5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1-benzopyran-4-one[_{{{CITATION{{{_3{CHEBI:109546 - 2,2-dichloro-N- (1R,2S)-1,3-dihydroxy-1- (4 ... - EMBL-EBI. its unique structure and properties set it apart, making it a valuable compound in various applications.
Comparison with Similar Compounds
Solubility and Reactivity
- This compound: The vicinal diol group enhances water solubility compared to non-hydroxylated analogues like 1-(4-hydroxyphenyl)ethanone. However, its hydrate form may reduce stability under acidic conditions .
- 1-(4-Hydroxyphenyl)ethanone: Lower polarity due to a single hydroxyl group, leading to poor aqueous solubility. This limits its bioavailability, necessitating structural modifications (e.g., esterification) for drug development .
- Glycosylated Derivatives: Compounds like 2-(sophorosyl)-1-(4-hydroxyphenyl)ethanone exhibit significantly improved water solubility due to sugar moieties, making them suitable for pharmaceutical formulations .
Key Data Table
Biological Activity
2,2-Dihydroxy-1-(4-hydroxyphenyl)ethanone, also known as a derivative of hydroxyphenyl ethanones, has garnered attention in scientific research due to its potential biological activities. This compound is primarily explored for its effects on various biological systems, including its roles in anticancer and antimicrobial activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical formula for this compound can be represented as follows:
This compound features two hydroxyl groups and a phenolic structure that contribute to its reactivity and biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study involving human colon adenocarcinoma cells (HT-29) demonstrated that treatment with the compound led to cell cycle arrest in the G0/G1 phase. The results showed a time-dependent increase in the percentage of cells arrested at this phase:
| Treatment Duration (h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|
| 24 | 63.92 | 3.54 | 8.13 |
| 48 | 68.36 | 7.24 | 24.4 |
| 72 | 73.06 | 13.1 | 13.84 |
Additionally, the study indicated that the compound induced apoptosis through the up-regulation of pro-apoptotic proteins such as Bax and PUMA, while anti-apoptotic proteins like Bcl-2 were also noted to increase .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains, suggesting its potential as a therapeutic agent against infections. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. In studies, it exhibited Ki values indicating strong inhibition potential .
- Modulation of Signaling Pathways : It influences various signaling pathways involved in cell proliferation and apoptosis, making it a candidate for further therapeutic exploration.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Colon Cancer Study : A significant study demonstrated that treatment with varying concentrations of the compound resulted in marked morphological changes in HT-29 cells, indicating its potential as an anticancer agent .
- Antimicrobial Efficacy : Another study reported effective inhibition of Gram-positive and Gram-negative bacteria by this compound, supporting its use as a natural antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
